

# ARI-3099: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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## Compound of Interest

Compound Name: ARI-3099  
Cat. No.: B15602733

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

**ARI-3099** is a potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a serine protease implicated in a variety of pathological conditions, including cancer and fibrosis.<sup>[1][2]</sup> Chemically identified as [(2R)-1-[(2R)-2-(pyridine-4-carboxylamino)propanoyl]pyrrolidin-2-yl]boronic acid, this compound features a boronic acid warhead that confers its inhibitory activity. Beyond its well-characterized effects on FAP, **ARI-3099** has also been reported to inhibit Acylaminoacyl-Peptide Hydrolase (APEH), suggesting a broader pharmacological profile. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **ARI-3099**. Detailed experimental protocols for assessing its enzymatic inhibition and visualizations of the key signaling pathways it modulates are also presented to facilitate further research and drug development efforts.

## Chemical Structure and Physicochemical Properties

**ARI-3099** is a synthetic molecule with a well-defined chemical structure. Its identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for **ARI-3099**

Identifier	Value
IUPAC Name	[(2R)-1-[(2R)-2-(pyridine-4-carbonylamino)propanoyl]pyrrolidin-2-yl]boronic acid
Molecular Formula	C <sub>13</sub> H <sub>18</sub> BN <sub>3</sub> O <sub>4</sub>
SMILES	C--INVALID-LINK-- B(O)O">C@HNC(=O)C2=CC=NC=C2
CAS Number	1432499-49-4

Table 2: Physicochemical Properties of **ARI-3099**

Property	Value
Molecular Weight	291.11 g/mol
Topological Polar Surface Area	102.76 Å <sup>2</sup>
Hydrogen Bond Donors	3
Hydrogen Bond Acceptors	7
Rotatable Bonds	6
XLogP	-0.48
Appearance	White to off-white solid

## Pharmacological Properties

**ARI-3099** is a dual inhibitor, targeting two distinct serine proteases: Fibroblast Activation Protein (FAP) and Acylaminoacyl-Peptide Hydrolase (APEH).

Table 3: Pharmacological Activity of **ARI-3099**

Target	Activity	Value
Fibroblast Activation Protein (FAP)	K <sub>i</sub>	9 nM[3]
IC <sub>50</sub>	36 ± 4.8 nM[4]	
Acylaminoacyl-Peptide Hydrolase (APEH)	Inhibitor	-

Note: A specific K<sub>i</sub> or IC<sub>50</sub> value for **ARI-3099** against APEH is not readily available in the public domain, though its inhibitory activity has been reported.

## Fibroblast Activation Protein (FAP) Inhibition

**ARI-3099** is a highly potent and selective inhibitor of FAP.[1][2] FAP is a type II transmembrane serine protease that is overexpressed on the surface of cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers. Its expression in healthy adult tissues is very limited, making it an attractive target for cancer therapy. FAP's enzymatic activity, which includes both dipeptidyl peptidase and collagenase functions, is believed to promote tumor growth, invasion, and metastasis.

## Acylaminoacyl-Peptide Hydrolase (APEH) Inhibition

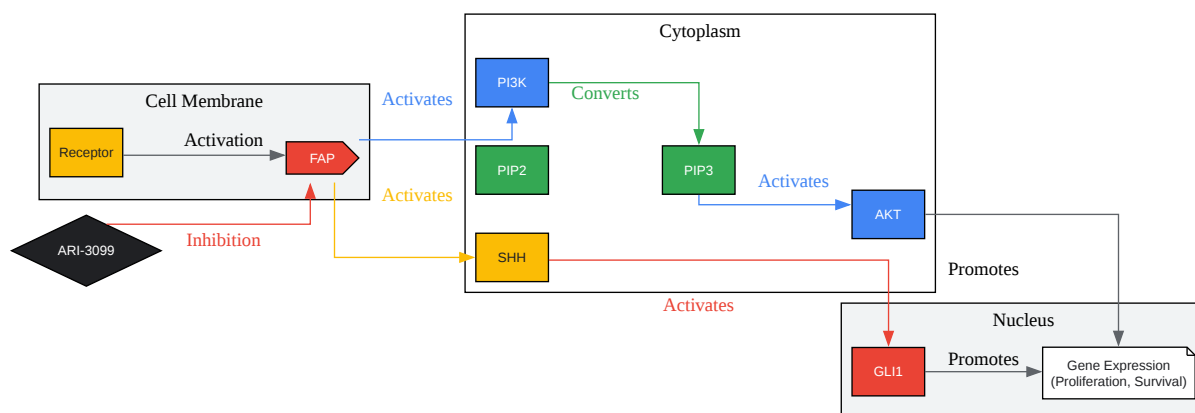
In addition to FAP, **ARI-3099** has been identified as an inhibitor of APEH. APEH is a cytosolic enzyme that removes N-acylated amino acids from the N-termini of peptides. This enzyme plays a role in protein turnover and has been implicated in the degradation of oxidized proteins.

## Signaling Pathways

The inhibitory actions of **ARI-3099** on FAP and APEH can modulate key cellular signaling pathways involved in cell growth, proliferation, and survival.

## FAP-Mediated Signaling

FAP has been shown to influence several signaling cascades, including the PI3K/AKT and Sonic Hedgehog (SHH)/GLI1 pathways. By inhibiting FAP, **ARI-3099** can potentially disrupt these pro-tumorigenic signals.

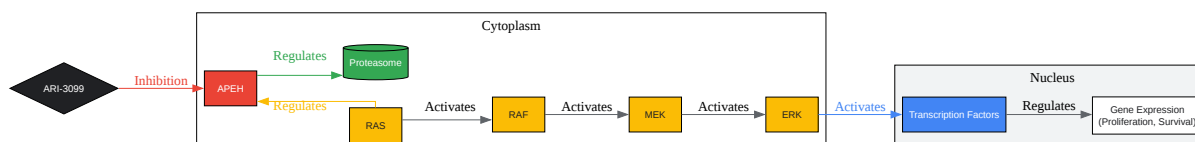


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### FAP Signaling Pathways Modulated by **ARI-3099**

## APEH-Mediated Signaling

APEH inhibition has been linked to the regulation of the RAS-RAF-MAPK pathway and the cellular proteasome system. By inhibiting APEH, **ARI-3099** may interfere with these fundamental cellular processes.



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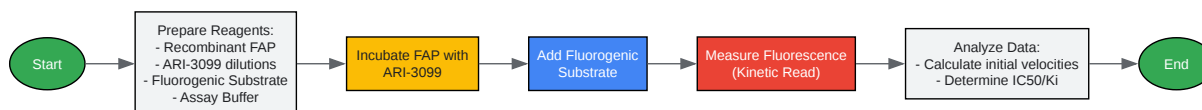
## APEH Signaling Pathways Modulated by **ARI-3099**

# Experimental Protocols

The following protocols provide a general framework for assessing the inhibitory activity of **ARI-3099** against FAP and APEH.

## FAP Inhibition Assay

This protocol is based on a fluorometric assay using a specific FAP substrate.



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### Workflow for FAP Inhibition Assay

#### Materials:

- Recombinant human or mouse FAP
- **ARI-3099**
- Fluorogenic FAP substrate (e.g., Ala-Pro-AFC)
- Assay Buffer (e.g., Tris-HCl, pH 7.5)
- 96-well black microplate
- Fluorescence plate reader

#### Procedure:

- Prepare a stock solution of **ARI-3099** in DMSO and create a serial dilution in assay buffer.

- Add a fixed concentration of recombinant FAP to the wells of the microplate.
- Add the different concentrations of **ARI-3099** to the wells containing FAP and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to each well.
- Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths.
- Calculate the initial reaction velocities from the linear portion of the fluorescence curves.
- Plot the initial velocities against the inhibitor concentrations and fit the data to a suitable model to determine the  $IC_{50}$  or  $K_i$  value.

## APEH Inhibition Assay

This protocol describes a general method for measuring APEH activity using a chromogenic substrate.

Materials:

- Purified or recombinant APEH
- **ARI-3099**
- Chromogenic APEH substrate (e.g., Ac-Ala-pNA)[5]
- Assay Buffer (e.g., Tris-HCl, pH 7.5)[5]
- 96-well clear microplate
- Spectrophotometer

Procedure:

- Prepare a stock solution of **ARI-3099** in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the assay buffer.

- To the wells of a microplate, add a constant amount of APEH.
- Add the various concentrations of **ARI-3099** to the wells with APEH and pre-incubate for a specific duration (e.g., 30 minutes) at 37°C.[5]
- Start the reaction by adding the chromogenic substrate Ac-Ala-pNA.[5]
- Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals to monitor the release of p-nitroaniline.
- Determine the initial reaction rates from the linear phase of the absorbance plots.
- Plot the reaction rates against the inhibitor concentrations to calculate the IC<sub>50</sub> value.

## Conclusion

**ARI-3099** is a valuable research tool for investigating the roles of FAP and APEH in health and disease. Its high potency and selectivity for FAP make it particularly relevant for studies in oncology and fibrosis. The dual inhibitory activity against APEH adds another layer to its pharmacological profile that warrants further investigation. The information and protocols provided in this guide are intended to support the scientific community in advancing our understanding of these important enzymes and in the development of novel therapeutic strategies.

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## References

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